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Abstract
Brecanavir (GW640385), a tyrosyl-based arylsulfonamide, emerged as a highly potent,

second-generation HIV-1 protease inhibitor.[1] Its development, a collaborative effort between

GlaxoSmithKline and Vertex Pharmaceuticals, was ultimately discontinued in December 2006

due to challenges related to its formulation.[2][3] Despite its discontinuation for clinical use,

Brecanavir remains a subject of scientific interest due to its remarkable in vitro potency against

both wild-type and protease inhibitor-resistant strains of HIV-1. This document provides a

comprehensive technical guide to the chemical structure, properties, and reported experimental

methodologies related to Brecanavir.

Chemical Structure and Properties
Brecanavir is a non-peptidic small molecule with a complex and highly specific chemical

architecture designed for optimal binding to the active site of the HIV-1 protease.

IUPAC Name: [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[1,3-

benzodioxol-5-ylsulfonyl(2-methylpropyl)amino]-3-hydroxy-1-[4-[(2-methyl-1,3-thiazol-4-

yl)methoxy]phenyl]butan-2-yl]carbamate[1]
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Physicochemical Properties
A summary of the key physicochemical properties of Brecanavir is presented in Table 1. These

properties are crucial for understanding its absorption, distribution, metabolism, and excretion

(ADME) profile.

Property Value Source

Molecular Formula C33H41N3O10S2 [1][4]

Molecular Weight 703.82 g/mol [1][4]

Appearance White to off-white solid [4]

Melting Point Not reported

Water Solubility (predicted) 0.0177 mg/mL DrugBank

logP (predicted) 3.7 DrugBank

pKa (strongest acidic) 13.18 DrugBank

pKa (strongest basic) 2.6 DrugBank

Solubility and Storage
Solvent Solubility Notes Source

DMSO
17.6 mg/mL (25.01

mM)

Requires sonication

and warming.
[4]

Storage (Solid)

-20°C, protect from

light, stored under

nitrogen

[4]

Storage (in Solvent)
-80°C for 6 months;

-20°C for 1 month

Protect from light,

stored under nitrogen.
[4]

Mechanism of Action: Inhibition of HIV-1 Protease
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Brecanavir functions as a competitive inhibitor of the HIV-1 aspartyl protease, an enzyme

critical for the viral life cycle. The HIV-1 protease is responsible for cleaving newly synthesized

Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes. Inhibition of

this process results in the production of immature, non-infectious virions.

The mechanism involves the high-affinity binding of Brecanavir to the active site of the

protease dimer, mimicking the transition state of the natural substrate. This binding is

characterized by a network of hydrogen bonds and hydrophobic interactions with key amino

acid residues in the active site.
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Caption: Mechanism of Action of Brecanavir on the HIV-1 Life Cycle.

Experimental Protocols
Synthesis of Brecanavir (GW640385)
A detailed, publicly available, step-by-step synthesis protocol for Brecanavir is not readily

found in the scientific literature, which is common for compounds developed within the

pharmaceutical industry. However, a publication detailing the synthesis of highly deuterated

analogs of Brecanavir provides significant insights into the potential synthetic route. The
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synthesis is complex, involving multiple steps to construct the core structure and introduce the

various functional groups. Researchers interested in the synthesis should refer to the work by

Velthuisen et al. (2013) in the European Journal of Medicinal Chemistry for foundational

methodologies.

In Vitro Antiviral Activity Assay (MT-4 Cell Assay)
The following is a generalized protocol for determining the in vitro antiviral efficacy of

Brecanavir based on published studies.

Objective: To determine the 50% effective concentration (EC50) of Brecanavir required to

inhibit HIV-1 replication in a cell-based assay.

Materials:

MT-4 cells (a human T-cell leukemia cell line)

HIV-1 viral stock (e.g., strain IIIB or HXB2)

Brecanavir (GW640385) stock solution (in DMSO)

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and

streptomycin

96-well microtiter plates

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-

tetrazolium) reagent

Microplate reader

Procedure:

Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, harvest

exponentially growing cells and adjust the cell density.

Compound Dilution: Prepare serial dilutions of Brecanavir in culture medium in a 96-well

plate. Include a "no drug" control (virus control) and a "no virus" control (cell control).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1667775?utm_src=pdf-body
https://www.benchchem.com/product/b1667775?utm_src=pdf-body
https://www.benchchem.com/product/b1667775?utm_src=pdf-body
https://www.benchchem.com/product/b1667775?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667775?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infection: Add a predetermined amount of HIV-1 viral stock to the wells containing the diluted

compound and to the virus control wells. Do not add virus to the cell control wells.

Incubation: Incubate the plates for 5-7 days at 37°C in a humidified atmosphere with 5%

CO2 to allow for viral replication and the induction of cytopathic effects.

Cell Viability Measurement:

Add MTS reagent to each well.

Incubate for 1-4 hours at 37°C. The viable cells will reduce the MTS to a formazan

product, resulting in a color change.

Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each drug concentration relative to the cell and

virus controls.

The EC50 value is determined by plotting the percentage of inhibition against the drug

concentration and fitting the data to a sigmoidal dose-response curve.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667775?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare MT-4 Cells

Serially Dilute Brecanavir

Infect Cells with HIV-1

Incubate for 5-7 Days

Add MTS Reagent

Measure Absorbance (490 nm)

Calculate EC50

End

Click to download full resolution via product page

Caption: Experimental Workflow for the In Vitro Antiviral Assay.
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Pharmacokinetic Studies in Animal Models
Detailed protocols for the in vivo pharmacokinetic studies of Brecanavir are not extensively

published. However, standard procedures for evaluating the pharmacokinetics of HIV protease

inhibitors in animal models (e.g., rats, dogs) typically involve the following steps:

Animal Dosing: Administration of Brecanavir to the animal model via the desired route (e.g.,

oral gavage, intravenous injection).

Blood Sampling: Collection of blood samples at multiple time points post-dosing.

Plasma Preparation: Separation of plasma from the blood samples.

Drug Concentration Analysis: Quantification of Brecanavir concentrations in the plasma

samples using a validated analytical method, such as liquid chromatography-mass

spectrometry (LC-MS).

Pharmacokinetic Parameter Calculation: Determination of key pharmacokinetic parameters,

including:

Maximum plasma concentration (Cmax)

Time to reach maximum plasma concentration (Tmax)

Area under the plasma concentration-time curve (AUC)

Elimination half-life (t1/2)

Clearance (CL)

Volume of distribution (Vd)

In Vitro Efficacy and Resistance Profile
Brecanavir demonstrated exceptional potency in in vitro assays, with EC50 values in the sub-

nanomolar to low nanomolar range against wild-type HIV-1.[1] A key advantage of Brecanavir
was its activity against a broad panel of HIV-1 isolates that were resistant to other protease

inhibitors.
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Parameter Value Cell Line Virus Strain Source

EC50 (Wild-

Type)
0.2 - 0.53 nM MT-4 HIV-1 IIIB, HXB2 [1]

Protein Binding

Shift

5.2-fold increase

in EC50 in 40%

human serum

MT-4 HIV-1 HXB2

Conclusion
Brecanavir (GW640385) represents a significant achievement in structure-based drug design,

resulting in an HIV-1 protease inhibitor with outstanding in vitro potency and a favorable

resistance profile. While formulation challenges ultimately halted its clinical development, the

extensive preclinical data and the chemical scaffold of Brecanavir continue to be of high value

to researchers in the field of antiretroviral drug discovery. The information presented in this

technical guide provides a detailed resource for understanding the chemical, biological, and

experimental aspects of this potent antiviral compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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